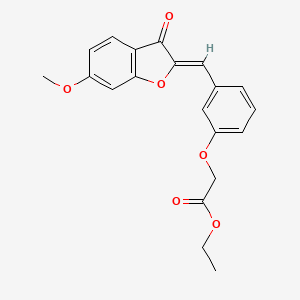

(Z)-ethyl 2-(3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-6-4-5-13(9-15)10-18-20(22)16-8-7-14(23-2)11-17(16)26-18/h4-11H,3,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBNBQOSXKBUNQ-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the aurone family, characterized by a benzofuran core and various functional groups that enhance its biological reactivity. Its molecular formula includes methoxy and carbonyl groups, which are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Structural Features | Ethyl acetate moiety, benzofuran derivative |

| Configuration | (Z)- isomer indicating specific geometric arrangement |

Biological Activities

Research indicates that this compound exhibits various pharmacological effects, including:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress, which is linked to various diseases.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against specific bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing potential in treating inflammatory diseases.

Case Studies and Experimental Findings

A study conducted on similar compounds demonstrated their cytotoxic effects on cancer cell lines, specifically the MCF7 breast cancer cell line. The methodology involved:

- Cell Culture : MCF7 cells were cultured in RPMI1640 with 10% fetal bovine serum.

- Treatment : Cells were treated with varying concentrations of the compound (1–100 µM).

- Assay Method : Growth inhibition was measured using the MTS assay, with absorbance readings taken at 492 nm after incubation.

The resulting IC50 values indicated a significant growth inhibition effect, suggesting that the compound has potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Computer-aided analyses have been employed to predict the biological activity of this compound based on its structural features. These analyses suggest that modifications to specific functional groups can enhance or diminish its biological efficacy.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : This is usually achieved through cyclization reactions involving salicylaldehyde derivatives.

- Introduction of Functional Groups : Methoxy and other groups are introduced via alkylation reactions.

- Final Condensation Reaction : The final product is obtained by condensing the benzofuran derivative with an appropriate acylating agent under basic conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the aurone family, which is known for its diverse biological activities. Its molecular formula indicates multiple functional groups that enhance its reactivity and biological interactions. The structural features include:

- Ethyl acetate moiety : Contributes to solubility and bioavailability.

- Benzofuran derivative : Associated with various biological activities.

Biological Activities

Research has indicated that compounds similar to (Z)-ethyl 2-(3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate exhibit significant biological activities:

- Antimicrobial Activity : Many derivatives with methoxy and benzofuran components have shown effectiveness against various microbial strains.

- Antioxidant Properties : The presence of phenolic structures can contribute to antioxidant activity, crucial for combating oxidative stress.

- Anti-inflammatory Effects : Compounds in this category have been predicted to exhibit anti-inflammatory properties based on their structural characteristics.

- Anticancer Potential : Computer-aided predictions suggest a broad spectrum of anticancer activities for this compound.

Case Studies and Research Findings

Several studies have explored the potential applications of compounds related to this compound:

- Dual Acting Inhibitors : Research has highlighted the potential of benzofuran derivatives as dual acting acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Research : Studies indicate that aurone derivatives may possess anticancer properties, leading to investigations into their mechanisms of action against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Insights

- Ethyl ester vs. methyl ester: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could prolong systemic activity . Z-configuration: The stereochemistry at the methylidene group may influence molecular interactions with biological targets, as seen in herbicidal compounds 1 and 2, where E-isomers showed distinct root vs. shoot effects .

- Biological Activity: Compounds 1 and 2 (isobenzofuran-imines) demonstrated potent herbicidal activity via root inhibition (ED50: 0.1–0.5 µM), likely due to disruptions in nutrient uptake . The target compound’s phenoxy linker and benzofuran-2(3H)-one core may confer similar phytotoxicity but require empirical validation.

Synthetic Routes :

Q & A

Q. What are the key steps for synthesizing (Z)-ethyl 2-(3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic or basic conditions.

- Step 2 : Introduction of the methoxy and oxo groups through selective oxidation or substitution reactions.

- Step 3 : Esterification or coupling reactions to attach the phenoxyacetate moiety. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., dichloromethane for esterification), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC, and final structure validation uses NMR (¹H/¹³C) and IR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms stereochemistry (Z-configuration) and functional group integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- HPLC : Assesses purity (>95% required for pharmacological studies) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₀O₇: 384.12) .

Q. How should researchers address stability concerns during storage?

Store the compound in amber vials at –20°C under inert gas (argon) to prevent oxidation. Conduct periodic stability assessments via HPLC to detect degradation products (e.g., hydrolyzed esters or ketone derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene for improved solubility of aromatic intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .

Q. What methodologies elucidate the compound’s bioactivity mechanisms?

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to identify binding motifs .

- Metabolic Stability Tests : Incubate with liver microsomes and quantify metabolites via LC-MS .

Q. How should contradictory data in spectroscopic analysis be resolved?

- Comparative NMR Studies : Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts for ambiguous peaks .

- X-ray Crystallography : Resolve Z/E configuration disputes by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) .

- Reproducibility Checks : Validate synthetic protocols across independent labs to rule out operator-dependent errors .

Q. What strategies improve regioselectivity in benzofuran functionalization?

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl) to steer electrophilic substitution .

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., C-6 position) based on electron density maps .

Q. How can environmental impact assessments align with INCHEMBIOL guidelines?

- Fate Studies : Track biodegradation in soil/water systems via LC-MS/MS to identify persistent metabolites .

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (LC₅₀) and phytotoxicity in Arabidopsis thaliana .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.